Ethyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects . The structure of this compound features a benzoxepine ring system, which is a seven-membered heterocyclic ring containing an oxygen atom.
Preparation Methods
The synthesis of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzoxepine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Chemical Reactions Analysis
ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation leads to an increase in inhibitory neurotransmission, resulting in sedative and hypnotic effects.
Comparison with Similar Compounds
ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives such as:
ETHYL 4-CHLOROBENZOATE: Similar in structure but lacks the benzoxepine ring, making it less pharmacologically active.
BENZOXEPINE-1,2,3-TRIAZOLE HYBRIDS: These compounds have additional triazole rings, which may enhance their pharmacological properties.
The uniqueness of ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific substitution pattern and the presence of the benzoxepine ring, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H16ClNO4 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 3-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16ClNO4/c1-2-25-20(24)14-4-3-5-17(12-14)22-19(23)13-8-9-26-18-7-6-16(21)11-15(18)10-13/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
YITYABJOFGAZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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